Donepezil hydrochloride monohydrate

Pharmaceutical solid-state chemistry Polymorphism control Formulation stability

Polymorph variability in donepezil HCl risks ANDA bioequivalence. Donepezil hydrochloride monohydrate (CAS 884740-09-4) is the USP/BP reference standard with defined monohydrate stoichiometry. • Direct pharmacopeial traceability-no water content correction needed for potency calculations • Form I retains crystalline stability >2 years at 4-7% w/w water content • Validated HPLC methods for simultaneous assay and related substances per pharmacopeial monographs

Molecular Formula C24H32ClNO4
Molecular Weight 434 g/mol
CAS No. 884740-09-4
Cat. No. B1649423
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDonepezil hydrochloride monohydrate
CAS884740-09-4
Molecular FormulaC24H32ClNO4
Molecular Weight434 g/mol
Structural Identifiers
SMILESCOC1=C(C=C2C(=C1)CC(C2=O)CC3CCN(CC3)CC4=CC=CC=C4)OC.O.Cl
InChIInChI=1S/C24H29NO3.ClH.H2O/c1-27-22-14-19-13-20(24(26)21(19)15-23(22)28-2)12-17-8-10-25(11-9-17)16-18-6-4-3-5-7-18;;/h3-7,14-15,17,20H,8-13,16H2,1-2H3;1H;1H2
InChIKeyHLJIZAKUNCTCQX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2 mg / 10 mg / 50 mg / 200 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Donepezil Hydrochloride Monohydrate: Identity & Specifications


Donepezil hydrochloride monohydrate (CAS 884740-09-4) is the hydrated hydrochloride salt form of donepezil, a piperidine-derived, centrally acting, reversible acetylcholinesterase inhibitor [1]. It is chemically defined as 2-((1-benzylpiperidin-4-yl)methyl)-5,6-dimethoxy-2,3-dihydro-1H-inden-1-one hydrochloride monohydrate, with a molecular formula of C₂₄H₂₉NO₃·HCl·H₂O and a molecular weight of 433.97 g/mol [1]. As the monohydrate crystalline form, this specific CAS registry distinguishes it from the anhydrous hydrochloride salt (CAS 120011-70-3) and other hydrate variants . It is recognized by major pharmacopoeias, including the British Pharmacopoeia (BP) and United States Pharmacopeia (USP), as a reference standard for analytical and quality control applications .

1
USP & BP reference standard — direct pharmacopoeial traceability for analytical QC
2
Defined monohydrate form — stoichiometric water content eliminates potency calculation ambiguity
3
Differentiated from anhydrous — avoids uncontrolled hydration-driven polymorph conversion risk

Donepezil Hydrate Form and Polymorphic Control


Simply selecting any donepezil hydrochloride salt without verifying the specific hydrate form can introduce significant risk in pharmaceutical development and analytical workflows. Donepezil hydrochloride exhibits complex polymorphism, with at least five distinct crystalline forms including multiple hydrates [1]. The anhydrous form (CAS 120011-70-3) is known to undergo transformation to the monohydrate state as a function of relative humidity during processing and storage [2]. This interconversion potential means that procurement without form specificity can lead to batch-to-batch variability in physicochemical properties, dissolution behavior, and ultimately, bioequivalence outcomes. Moreover, different polymorphic forms of the same drug can exhibit significant differences in solubility, bioavailability, processability, and physical/chemical stability [3]. The monohydrate form (CAS 884740-09-4) represents a defined, stable hydration state with established pharmacopoeial monographs and validated analytical methods, whereas generic “donepezil hydrochloride” may contain variable mixtures of hydrated and anhydrous species .

Hydrate form confusion

Generic “donepezil hydrochloride” may contain variable mixtures of anhydrous and hydrated species; only monohydrate (CAS 884740-09-4) guarantees defined hydration state.

Polymorph interconversion

Anhydrous form transforms to monohydrate under humidity during processing, leading to batch-to-batch variability in dissolution and stability.

Analytical correction burden

Using anhydrous material as reference standard requires water content correction for every assay; monohydrate avoids this step.

Donepezil Monohydrate vs. Alternative Forms


Polymorph Stability: Monohydrate Form I

Donepezil hydrochloride monohydrate of polymorphic Form I retains its crystalline structure in solid pharmaceutical compositions when water content is maintained at 4–7% by weight, preventing conversion to undesired anhydrous or alternative hydrated polymorphic forms [1]. Compositions containing Form I monohydrate demonstrate stability for more than 2 years under normal stability study conditions and for more than 6 months under accelerated stability conditions [2]. In contrast, the anhydrous hydrochloride (CAS 120011-70-3) undergoes transformation to the monohydrate state as a function of relative humidity during processing, introducing uncontrolled form changes that affect process reproducibility [3].

Form I polymorph stability
Direct comparison
Form I monohydrate Stable >2 years (normal), >6 months (accelerated); 4–7% water content retains form
Anhydrous Undergoes uncontrolled monohydrate conversion at processing humidity
Form-defined procurement supports reproducible formulation behavior and shelf-life predictability.
Water content control by Karl Fischer; ICH stability conditions.
Pharmaceutical solid-state chemistry Polymorphism control Formulation stability

Hydration State and Assay Specification

Donepezil hydrochloride monohydrate (CAS 884740-09-4) carries a defined water content of 5.0% w/w as determined by Karl Fischer titration per Ph. Eur. 2.5.12 [1]. This hydration state is stoichiometrically fixed as C₂₄H₂₉NO₃·HCl·H₂O with a molecular weight of 433.97 g/mol [2]. In contrast, the anhydrous hydrochloride (CAS 120011-70-3) is specified with a water content limit of NMT 0.4% w/w, with assay calculated on an anhydrous basis of NLT 98.0% and NMT 102% w/w [3]. HPLC purity specifications for the monohydrate are typically ≥98% (HPLC), directly comparable to the anhydrous form .

Hydration & assay spec
Direct comparison
Monohydrate 5.0% water (stoichiometric); MW 433.97; purity ≥98% HPLC
Anhydrous NMT 0.4% water; MW 415.95; assay 98–102% on anhydrous basis
Defined hydration eliminates potency ambiguity; anhydrous requires water correction for every assay.
Karl Fischer per Ph. Eur. 2.5.12; HPLC purity.
Analytical method validation Pharmaceutical QC Regulatory compliance

Pharmacopoeial Reference Standard Status

Donepezil hydrochloride monohydrate (CAS 884740-09-4) is the designated reference standard form in both the British Pharmacopoeia (BP) and United States Pharmacopeia (USP) . The BP Reference Standard is specifically intended for use in laboratory tests as prescribed in the British Pharmacopoeia monograph . The USP Reference Standard (Catalog No: 1224981) is supplied as 200 mg of the monohydrate form . In contrast, the anhydrous hydrochloride (CAS 120011-70-3) is not designated as the primary pharmacopoeial reference standard for identity and purity testing; commercial anhydrous material requires additional water content determination and potency correction for accurate use [1].

Pharmacopoeial reference
Direct comparison
Monohydrate Designated BP & USP reference standard (Cat. 1224981, 200 mg)
Anhydrous Commercial API; requires hydration verification and correction for standard use
Monohydrate provides direct pharmacopoeial traceability for QC and ANDA method qualification.
Regulatory analytical context per BP/USP monographs.
Pharmaceutical reference standards Regulatory affairs Analytical QC

AChE Selectivity: Donepezil vs. Tacrine

Donepezil hydrochloride demonstrates high selectivity for acetylcholinesterase (AChE) over butyrylcholinesterase (BuChE), with in vitro IC₅₀ values of 6.7 nM against AChE and 7,400 nM against BuChE, yielding approximately 1,100-fold selectivity [1]. A separate source reports IC₅₀ = 5.7 nM with 1,250-fold selectivity over BuChE . In direct comparison, tacrine—an alternative cholinesterase inhibitor—exhibits non-selective inhibition with IC₅₀ of 77 nM against AChE and 69 nM against BuChE, yielding only approximately 1.1-fold selectivity [1]. The monohydrate form of donepezil hydrochloride (CAS 884740-09-4) is the active pharmaceutical ingredient form used in these studies and in the marketed reference product.

AChE selectivity
Direct comparison
~1,100-fold Donepezil: AChE IC₅₀ 6.7 nM vs BuChE 7,400 nM
~1.1-fold Tacrine: AChE IC₅₀ 77 nM vs BuChE 69 nM (non‑selective)
Reported high AChE/BuChE selectivity supports central cholinergic studies with lower peripheral enzyme inhibition context.
Rat brain homogenate in vitro; selectivity ratio review.
Acetylcholinesterase inhibition Selectivity profiling In vitro pharmacology

In Vivo Brain Target Engagement vs. Tacrine

Following oral administration, donepezil hydrochloride demonstrates preferential inhibition of cholinesterase in the brain with an ID₅₀ of 2.6 mg/kg, while showing minimal effect on peripheral cholinesterase in the heart and small intestine [1]. In contrast, tacrine exhibits non-selective inhibition with an ID₅₀ of 9.5 mg/kg and inhibits cholinesterase equally in brain and peripheral tissues [1]. Additionally, donepezil at an oral dose of 2.5 mg/kg enhances extracellular acetylcholine concentrations in the cerebral cortex and hippocampus of rats, as demonstrated by brain microdialysis [1].

Brain target engagement
Direct comparison
Donepezil Brain ID₅₀ 2.6 mg/kg p.o.; minimal peripheral ChE effect
Tacrine Brain/peripheral ID₅₀ 9.5 mg/kg p.o.; non‑selective tissue distribution
Reported brain-preferential inhibition profile may support model selectivity interpretation; systemic enzyme context differs.
Oral dosing in rats; microdialysis showed elevated hippocampal ACh.
In vivo pharmacology Brain penetration Target engagement

Donepezil Monohydrate Application Scenarios


ANDA Analytical Method Development

Donepezil hydrochloride monohydrate is the optimal choice for analytical method development and validation supporting Abbreviated New Drug Applications (ANDAs). As the designated BP and USP reference standard form, it provides direct pharmacopoeial traceability without requiring water content correction or hydration state verification . Validated gradient HPLC methods have been developed using this form for simultaneous determination of assay and related substances in oral pharmaceutical formulations, achieving linearity, precision, accuracy, specificity, and robustness [1][2].

Solid Oral Dosage Polymorphic Stability

For solid pharmaceutical composition development where polymorphic form retention is critical, Form I donepezil hydrochloride monohydrate is the preferred starting material. When formulated with water content maintained at 4–7% w/w (determined by Karl Fischer), the monohydrate retains its crystalline polymorphic form and demonstrates high stability against conversion to other hydrated or anhydrous polymorphic forms [3]. This stability translates to >2-year shelf-life under normal conditions and >6 months under accelerated stability conditions [4].

QC Reference Standard Procurement

Quality control laboratories performing identity, purity, and impurity testing of donepezil drug substance or drug product should procure the monohydrate form (CAS 884740-09-4) as their primary reference standard. This form is supplied as the official BP Reference Standard and USP Reference Standard, ensuring regulatory compliance and eliminating inter-laboratory variability that may arise from using non-pharmacopoeial material . The defined stoichiometric hydration state (5.0% water content) provides a consistent basis for potency calculations [3].

Brain-Selective AChE Inhibition Research

In preclinical Alzheimer's disease research where brain-selective acetylcholinesterase inhibition is desired, donepezil hydrochloride monohydrate provides a well-characterized pharmacological tool with demonstrated in vivo brain target engagement (ID₅₀ = 2.6 mg/kg p.o. in rat) and approximately 1,100-fold selectivity for AChE over BuChE [5]. This selectivity profile distinguishes it from non-selective inhibitors like tacrine and supports studies investigating central cholinergic function with minimal peripheral cholinergic confounds [5].

Application
Selection Property
Validation Focus
ANDA method development support
USP/BP reference standard form
Direct pharmacopoeial traceability, no water correction
Solid oral dosage polymorphic form control
Form I monohydrate with defined water range
Polymorph retention >2 years; processing humidity stability
QC reference standard procurement
Monohydrate CAS 884740-09-4, stoichiometric water
Eliminates inter-laboratory variability, consistent potency basis
Brain‑selective AChE inhibition research
Reported AChE/BuChE selectivity, brain‑preferential profile
In vivo target engagement model context; peripheral enzyme level monitoring

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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